molecular formula C10H11Br B6611589 1-(bromomethyl)-4-(prop-2-en-1-yl)benzene CAS No. 69411-38-7

1-(bromomethyl)-4-(prop-2-en-1-yl)benzene

Cat. No. B6611589
CAS RN: 69411-38-7
M. Wt: 211.10 g/mol
InChI Key: PFBAYRXRCCHFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-(prop-2-en-1-yl)benzene, also known as bromomethyl-propenylbenzene, is a compound that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Bromomethyl-propenylbenzene has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a precursor to other compounds, and as a model compound for studying the reactivity of aromatic compounds. It has also been studied as a potential inhibitor of enzymes, as a potential drug for treating diseases, and as a potential therapeutic agent for treating cancer.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(prop-2-en-1-yl)benzenepropenylbenzene is not fully understood. However, it is believed that the compound may act as an inhibitor of enzymes, as a pro-drug, or as an antioxidant. It is also believed that the compound may interact with cellular proteins and other molecules in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Bromomethyl-propenylbenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to increase the activity of certain proteins, and to reduce the activity of certain proteins. It has also been shown to have antioxidant properties and to reduce inflammation.

Advantages and Limitations for Lab Experiments

Bromomethyl-propenylbenzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution.

Future Directions

The potential applications of 1-(bromomethyl)-4-(prop-2-en-1-yl)benzenepropenylbenzene are vast and the possibilities for future research are numerous. Possible future directions include further research into its mechanism of action, its potential use as a therapeutic agent for treating diseases, and its potential use as a drug for treating cancer. Additionally, further research into its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis, could lead to new and exciting discoveries.

Synthesis Methods

Bromomethyl-propenylbenzene can be synthesized in the laboratory by a reaction between bromomethylbenzene and 1-propenylmagnesium bromide. This reaction is catalyzed by a base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is complete when the product is isolated and purified.

properties

IUPAC Name

1-(bromomethyl)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBAYRXRCCHFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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